2-(4-Benzoylpiperazin-1-yl)acetohydrazide

Description

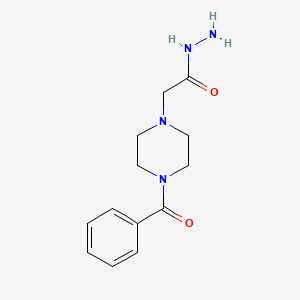

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzoylpiperazin-1-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c14-15-12(18)10-16-6-8-17(9-7-16)13(19)11-4-2-1-3-5-11/h1-5H,6-10,14H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRQJRUNTLQJCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NN)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Benzoylpiperazin-1-yl)acetohydrazide typically involves the reaction of 4-benzoylpiperazine with acetohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

2-(4-Benzoylpiperazin-1-yl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include corresponding oxides and other derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound with altered functional groups.

Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens, acids, and bases.

Scientific Research Applications

Medicinal Chemistry

2-(4-Benzoylpiperazin-1-yl)acetohydrazide has been investigated for its potential therapeutic effects in various medical conditions:

- Antidepressant Activity: Research indicates that derivatives of piperazine exhibit antidepressant properties. The compound's structure may facilitate interactions with serotonin and dopamine receptors, making it a candidate for further studies in mood disorder treatments.

- Anticancer Properties: Preliminary studies suggest that this compound could inhibit the proliferation of cancer cells. Its mechanism may involve the induction of apoptosis or the inhibition of specific signaling pathways that are upregulated in tumors.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or adjunct therapies for existing infections.

Neuropharmacology

Due to its ability to penetrate the blood-brain barrier, 2-(4-Benzoylpiperazin-1-yl)acetohydrazide is being explored for neuropharmacological applications. It may serve as a scaffold for designing drugs aimed at treating neurological disorders such as schizophrenia or anxiety.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antidepressant Effects | Demonstrated significant reduction in depressive-like behavior in rodent models when treated with the compound. |

| Study 2 | Anticancer Activity | Showed inhibition of cell growth in breast cancer cell lines; further investigation into apoptosis pathways is ongoing. |

| Study 3 | Antimicrobial Efficacy | Effective against Gram-positive bacteria; potential for development into a new class of antibiotics. |

Synthesis and Preparation Methods

The synthesis of 2-(4-Benzoylpiperazin-1-yl)acetohydrazide typically involves:

- Formation of the Piperazine Ring: Starting from 4-benzoylpiperazine, the acetohydrazide moiety is introduced through a condensation reaction with hydrazine derivatives.

- Purification: The product is purified using recrystallization techniques to ensure high purity suitable for biological testing.

Mechanism of Action

The mechanism of action of 2-(4-Benzoylpiperazin-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Anticholinesterase Activity

- Benzylpiperazinyl Derivatives : Compound 206 (2-(4-benzylpiperazin-1-yl)-N′-(4-hydroxybenzylidene)acetohydrazide) showed moderate AChE inhibition (IC₅₀: 29.5 mM) but was less potent than galantamine (IC₅₀: ~0.5 µM) .

- Nitrophenylpiperazinyl Derivatives : Most derivatives in this class exhibited IC₅₀ values >50 mM, indicating that electron-withdrawing groups reduce efficacy .

- Benzoylpiperazinyl Derivatives: No direct anticholinesterase data are available, but structural similarity suggests intermediate activity between benzyl and nitrophenyl analogues .

Antimicrobial Activity

- Benzimidazole-Acetohydrazides : Compounds with benzimidazole cores (e.g., 25g, 25j) showed MIC values <10 µg/mL against bacterial strains, outperforming standard drugs like ciprofloxacin .

- Oxadiazole Derivatives : Ethyl-thio benzimidazolyl acetohydrazides (e.g., compound 228) exhibited IC₅₀ values of 6.10 µM against α-glucosidase, far surpassing acarbose (IC₅₀: 378.2 µM) .

- Triazole-Thiol Derivatives : Demonstrated broad-spectrum antimicrobial activity, with MIC values ranging from 30.2–43.2 µg/cm³ .

Anticancer and Cytotoxic Activity

- Benzothiazole Derivatives : Compounds like 4d and 4h showed selective cytotoxicity against glioma (C6) and breast cancer (MCF-7) cell lines, with IC₅₀ values <20 µM .

- Triazole-Hydrazones : N′-(anthracen-9-ylmethylene) derivatives inhibited cancer cell migration by >50% at 10 µM .

- Benzoylpiperazinyl Derivatives: Limited kinase inhibition was observed in related compounds, suggesting a need for structural optimization for anticancer applications .

Physicochemical Properties

Notes:

Biological Activity

2-(4-Benzoylpiperazin-1-yl)acetohydrazide, a compound with the CAS number 380339-39-9, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: 2-(4-benzoylpiperazin-1-yl)acetohydrazide

- Molecular Formula: C13H18N4O2

- Molecular Weight: 262.31 g/mol

The compound features a piperazine ring substituted with a benzoyl group, which is linked to an acetohydrazide moiety. This structural configuration is significant for its biological activity.

Antimicrobial Activity

Research indicates that 2-(4-benzoylpiperazin-1-yl)acetohydrazide exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected strains are summarized in the table below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 3.9 |

| Escherichia coli | 7.8 |

| Pseudomonas aeruginosa | 5.0 |

| Bacillus subtilis | 6.5 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been studied for its anticancer potential. In particular, it has shown promise in inhibiting cell proliferation in various cancer cell lines. A study reported that 2-(4-benzoylpiperazin-1-yl)acetohydrazide induced apoptosis in human cancer cells through the activation of caspase pathways. The results from a cell viability assay are presented below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These results indicate its potential as an anticancer therapeutic agent .

The biological activity of 2-(4-benzoylpiperazin-1-yl)acetohydrazide is believed to involve multiple mechanisms:

- Enzyme Inhibition: The compound may interact with specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation: It has been suggested that the piperazine moiety can bind to neurotransmitter receptors, potentially influencing neurochemical pathways.

- Induction of Apoptosis: The activation of apoptotic pathways in cancer cells suggests that it may trigger programmed cell death through intrinsic mechanisms.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study published in a pharmacological journal demonstrated that derivatives of piperazine, including 2-(4-benzoylpiperazin-1-yl)acetohydrazide, possess dual inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .

- Another investigation focused on synthesizing hybrid compounds based on this structure, revealing enhanced antibacterial activity compared to traditional antibiotics, thus supporting its potential application in treating resistant bacterial infections .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Benzoylpiperazin-1-yl)acetohydrazide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with piperazine derivatives. Key steps include:

- Alkylation/Acylation: React 4-benzoylpiperazine with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to form the ester intermediate.

- Hydrazide Formation: Treat the ester intermediate with excess hydrazine hydrate in ethanol under reflux to yield the acetohydrazide derivative .

- Purification: Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Monitor purity via HPLC or TLC .

Q. What spectroscopic techniques are essential for characterizing 2-(4-Benzoylpiperazin-1-yl)acetohydrazide?

Methodological Answer:

- FT-IR: Confirm the presence of hydrazide (-CONHNH₂) and benzoyl (C=O) groups via peaks at ~1650 cm⁻¹ (amide I) and ~1700 cm⁻¹ (carbonyl), respectively .

- NMR (¹H/¹³C): Assign protons and carbons to verify the piperazine ring (δ 2.5–3.5 ppm for N-CH₂), benzoyl group (δ 7.4–7.8 ppm for aromatic protons), and hydrazide moiety (δ 8.1–8.3 ppm for NH) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ peak at m/z 318.16) .

- X-ray Crystallography (if crystalline): Use SHELX software for structure refinement and validation of stereochemistry .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of 2-(4-Benzoylpiperazin-1-yl)acetohydrazide against specific enzymatic targets?

Methodological Answer:

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Structural Comparison: Perform SAR analysis against analogs (e.g., substituent effects on the benzoyl or piperazine groups). For example, 4-dimethylaminobenzylidene substitutions may reduce activity due to steric hindrance .

- Experimental Replication: Standardize assay conditions (pH, temperature, solvent) to minimize variability .

- Computational Validation: Use molecular docking (AutoDock Vina) to predict binding modes and compare with crystallographic data (if available) .

Q. What computational methods are recommended to predict interactions between 2-(4-Benzoylpiperazin-1-yl)acetohydrazide and biological targets?

Methodological Answer:

- Molecular Docking: Simulate ligand-receptor binding using software like AutoDock or Schrödinger. Focus on hydrogen bonding (hydrazide NH to catalytic residues) and π-π stacking (benzoyl group to aromatic enzyme pockets) .

- MD Simulations: Run 100-ns trajectories (GROMACS) to assess binding stability and conformational changes .

- QSAR Modeling: Develop predictive models using descriptors like logP, polar surface area, and H-bond donors to optimize activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.